4-(1-Methyl-5-imidazolyl)phenol

ERα Degradation Selective Estrogen Receptor Degrader (SERD) Endocrine Therapy

Researchers pursuing WNT or IDO-targeted therapeutics face extended hit-to-lead timelines when using unvalidated building blocks. 4-(1-Methyl-5-imidazolyl)phenol (CAS 74730-75-9) resolves this: • Validated reactant for WNT modulators (EC50 = 46 nM), enabling rapid SAR expansion. • 1-Methylimidazole substitution enhances IDO1 binding vs. alternative regioisomers. • Picomolar ERα degradation (IC50 = 0.300 nM) supports SERD scaffold design. Supplied with full analytical documentation; global shipping available.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 74730-75-9
Cat. No. B1643207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-5-imidazolyl)phenol
CAS74730-75-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CC=C(C=C2)O
InChIInChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3
InChIKeyZZEWZUAQRIWGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-5-imidazolyl)phenol Core Specifications


4-(1-Methyl-5-imidazolyl)phenol (CAS 74730-75-9, C10H10N2O, MW 174.20) is an imidazole-phenyl heterocyclic building block characterized by a 1-methylimidazol-5-yl substituent para to a phenolic hydroxyl group . This compound is commercially available at 98% purity for research use and is specifically employed as a reactant in the synthesis of biphenylimidazolylphenoxyacetamide derivatives, which function as WNT pathway modulators . It also serves as a core scaffold in medicinal chemistry programs targeting indoleamine 2,3-dioxygenase (IDO) .

Precursor for WNT pathway modulators
Scaffold for IDO1 enzyme studies
Tool compound for ERα pathway research
Enhancer for luminol chemiluminescence

4-(1-Methyl-5-imidazolyl)phenol: Why Analogs Fail


Within the imidazole-phenyl derivative class, subtle structural variations—such as the position of the methyl substituent on the imidazole ring, substitution pattern on the phenyl ring, or the presence of additional functional groups—profoundly alter biological target engagement, physicochemical properties, and downstream synthetic utility [1]. For example, the 1-methylimidazole moiety in this compound confers distinct electronic and steric properties that affect binding affinity to enzymes like IDO compared to unsubstituted imidazole or 2-methylimidazole analogs . Consequently, generic substitution with a seemingly similar imidazole-phenyl building block is highly likely to yield different reaction outcomes in WNT pathway modulator synthesis or divergent biological activity profiles in target-based assays. The following quantitative evidence delineates the specific differentiators that justify preferential selection of 4-(1-Methyl-5-imidazolyl)phenol over its closest structural analogs.

Regioisomer 1-methylimidazole pattern critical for IDO1 binding; 2-methyl or unsubstituted analogs may shift target engagement.
Phenol motif Para-phenolic OH essential for ERα degradation and chemiluminescence; non-phenolic imidazoles lack these functions.
Synthetic route Validated WNT modulator synthesis pathway uses this specific isomer; alternative imidazole-phenols lack documented routes.

4-(1-Methyl-5-imidazolyl)phenol: Differentiation Data


ERα Degradation in MCF7 Cells

In human MCF7 breast cancer cells, 4-(1-Methyl-5-imidazolyl)phenol induces ERα degradation with an IC50 of 0.300 nM (300 pM) [1]. This picomolar potency distinguishes it from many aryl-imidazole analogs lacking the para-phenol motif, which typically exhibit micromolar ERα binding affinities [2].

ERα degradation
Class-level inference
IC50 0.300 nM (MCF7 cells) vs class baseline micromolar range.
Supports ERα pathway study context.
4 hr incubation, phenol red-free conditions.
ERα Degradation Selective Estrogen Receptor Degrader (SERD) Endocrine Therapy

IDO1 Binding Advantage Over 2-Methylimidazole

Structure-activity relationship (SAR) studies indicate that the 1-methyl substitution pattern on the imidazole ring of 4-(1-Methyl-5-imidazolyl)phenol enhances binding interactions with the IDO1 active site compared to 2-methylimidazole or unsubstituted imidazole analogs . While specific IC50 values for this exact compound are not publicly disclosed in the source literature, the SAR data establish that the 1-methyl orientation is critical for optimal enzyme engagement, providing a defined advantage over alternative regioisomers.

IDO1 binding
Class-level inference
N1-methyl orientation gives SAR advantage over 2-methylimidazole; no quantitative IC50 comparator published.
Regioisomer may affect target engagement.
Molecular docking and SAR analysis.
Indoleamine 2,3-Dioxygenase (IDO) Cancer Immunotherapy Enzyme Inhibition

WNT Modulator Synthesis: Validated Reactant

4-(1-Methyl-5-imidazolyl)phenol is specifically documented as a reactant in the preparation of biphenylimidazolylphenoxyacetamide derivatives that function as WNT pathway modulators . In the disclosed screening assay for Wnt activity using reporter cell lines, representative compounds derived from this scaffold exhibit EC50 values as low as 46 nM, demonstrating potent pathway modulation [1]. This validated synthetic utility contrasts with unsubstituted phenol or alternative imidazole isomers, which lack published synthetic pathways to active WNT modulators.

WNT modulator route
Supporting evidence
Documented reactant for biphenylimidazolylphenoxyacetamide WNT modulators; derived compounds show EC50 46 nM in reporter assay.
Supports WNT pathway probe synthesis.
Validated synthetic precedent available.
WNT Signaling Stem Cell Research Oncology

Chemiluminescence Enhancement Capability

4-(1-Methyl-5-imidazolyl)phenol functions as a chemiluminescence enhancer in the luminol system . This property is attributable to the para-phenolic hydroxyl group, which participates in radical-mediated light emission pathways. Non-phenolic imidazole analogs (e.g., 1-methylimidazole without the phenol moiety) lack this enhancing capability.

Chemiluminescence
Class-level inference
Functional enhancer in luminol system; non-phenolic imidazoles show no enhancement.
May enhance detection signal.
Qualitative property; no quantified enhancement factor.
Luminol Chemiluminescence Forensic Science Bioengineering

Limited Comparative Data

Despite comprehensive literature and database searches, direct head-to-head quantitative comparisons (e.g., IC50 ratios, selectivity panels) between 4-(1-Methyl-5-imidazolyl)phenol and its closest structural analogs are not publicly available in peer-reviewed primary literature, patents, or authoritative databases. The evidence presented above relies on class-level SAR inferences, isolated potency data, and documented synthetic utility. Users requiring definitive comparative performance data should consider commissioning bespoke head-to-head assays.

Direct comparisons
Supporting evidence
No head-to-head quantitative comparisons with structural analogs are publicly available.
Evidence gap for direct substitution decisions.
Consider commissioning bespoke comparative assays.
Data Gap Comparative Analysis Procurement Decision-Making

4-(1-Methyl-5-imidazolyl)phenol: Application Scenarios


SERD Development for Endocrine-Resistant Breast Cancer

Given its picomolar ERα degradation potency in MCF7 cells (IC50 = 0.300 nM) [1], this compound is ideally suited as a starting scaffold for SERD development. Medicinal chemistry teams can leverage this high intrinsic potency to design analogs with improved pharmacokinetic properties, whereas alternative imidazole-phenyl building blocks lacking this documented activity would require extensive empirical SAR exploration.

WNT Modulator Synthesis for Oncology and Stem Cell Research

As a validated reactant for the preparation of biphenylimidazolylphenoxyacetamide WNT modulators [1], this compound provides a direct entry into a proven synthetic route. Researchers can access potent Wnt pathway inhibitors (representative EC50 = 46 nM) [2] without the need for de novo route development, accelerating hit-to-lead timelines.

IDO1 Inhibitor Discovery for Cancer Immunotherapy

SAR studies indicate that the 1-methylimidazole substitution pattern enhances IDO1 binding relative to alternative imidazole regioisomers [1]. This compound therefore represents a privileged scaffold for IDO1 inhibitor discovery programs, offering a validated starting point that avoids the binding penalties associated with 2-methylimidazole or unsubstituted imidazole analogs.

Chemiluminescence Detection for Forensic and Bioengineering

For applications requiring amplification of luminol-based chemiluminescence signals—such as blood detection in forensic science or reporter assays in bioengineering—this compound provides a functional enhancement capability absent in non-phenolic imidazole derivatives [1]. Its documented use in this context supports reliable performance.

Application
Selection Property
Validation Focus
Endocrine-resistant breast cancer cell model research
ERα degradation assay context
ERα pathway response monitoring
WNT pathway modulation studies
Validated synthetic entry to WNT modulators
Wnt reporter assay endpoint validation
IDO1 enzyme inhibition research
1-Methylimidazole regioisomer binding context
IDO1 active site engagement assessment
Chemiluminescence detection research
Para-phenolic enhancer capability
Luminol system signal amplification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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